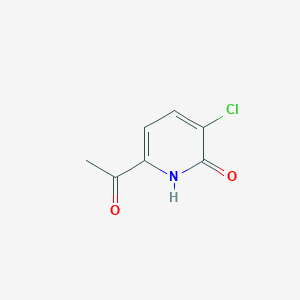
6-Acetyl-3-chloropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-3-chloropyridin-2(1H)-one is an organic compound that belongs to the class of pyridines It is characterized by the presence of an acetyl group at the 6th position, a chlorine atom at the 3rd position, and a ketone group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-3-chloropyridin-2(1H)-one can be achieved through several methods. One common approach involves the chlorination of 6-acetylpyridin-2(1H)-one. This reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:
6-Acetylpyridin-2(1H)-one+Thionyl chloride→this compound+Sulfur dioxide+Hydrogen chloride
Another method involves the direct acetylation of 3-chloropyridin-2(1H)-one using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
6-Acetyl-3-chloropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products Formed
Substitution: 6-Acetyl-3-aminopyridin-2(1H)-one, 6-Acetyl-3-thiopyridin-2(1H)-one.
Reduction: 6-(1-Hydroxyethyl)-3-chloropyridin-2(1H)-one.
Oxidation: 6-(2-Oxoethyl)-3-chloropyridin-2(1H)-one.
科学的研究の応用
6-Acetyl-3-chloropyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.
作用機序
The mechanism of action of 6-Acetyl-3-chloropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and chlorine groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
6-Acetylpyridin-2(1H)-one: Lacks the chlorine atom at the 3rd position.
3-Chloropyridin-2(1H)-one: Lacks the acetyl group at the 6th position.
6-Acetyl-3-bromopyridin-2(1H)-one: Contains a bromine atom instead of chlorine at the 3rd position.
Uniqueness
6-Acetyl-3-chloropyridin-2(1H)-one is unique due to the presence of both the acetyl and chlorine groups, which can influence its reactivity and interactions with other molecules. The combination of these functional groups allows for diverse chemical transformations and applications that may not be possible with similar compounds.
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
6-acetyl-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-3-2-5(8)7(11)9-6/h2-3H,1H3,(H,9,11) |
InChIキー |
VJUWSOOIWSLVMV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C(=O)N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


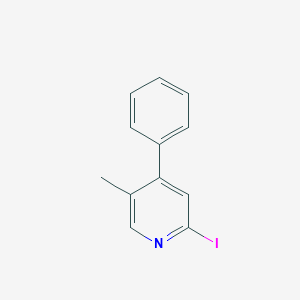
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
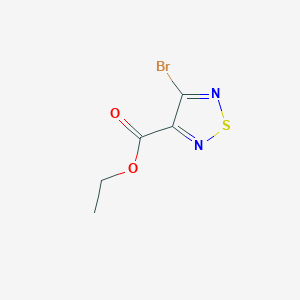
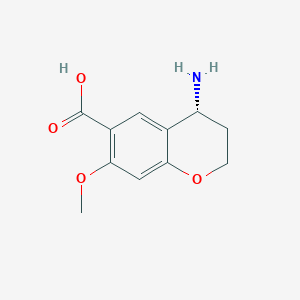
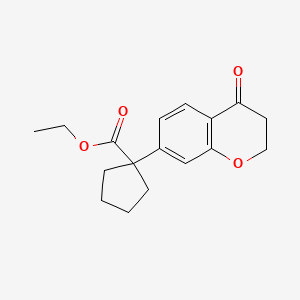


![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)

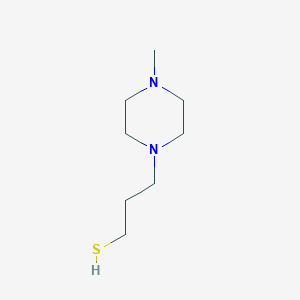
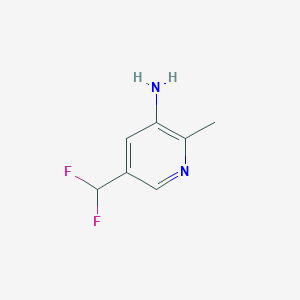
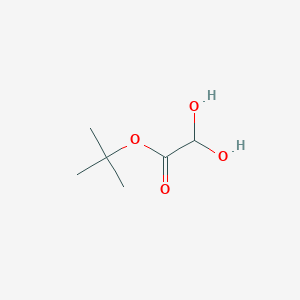
![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
![6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
